molecular formula C8H6BrNO B2806269 4-Bromo-2-methylbenzo[d]oxazole CAS No. 217326-69-7

4-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B2806269
CAS No.: 217326-69-7
M. Wt: 212.046
InChI Key: PCDOABUEJUJMKB-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused with an oxazole ring, where the oxazole ring contains a bromine atom at the fourth position and a methyl group at the second position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with a brominated acyl chloride under basic conditions, followed by cyclization to form the benzoxazole ring. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 4-amino-2-methylbenzo[d]oxazole or 4-thio-2-methylbenzo[d]oxazole.

    Oxidation: Formation of 2-methylbenzo[d]oxazole-4-carboxylic acid.

    Reduction: Formation of 2-methyl-4,5-dihydrobenzo[d]oxazole.

Scientific Research Applications

4-Bromo-2-methylbenzo[d]oxazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzo[d]oxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Chloro-2-methylbenzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    2-Methylbenzoxazole-4-carboxylic acid: An oxidized derivative with different chemical and biological properties.

Uniqueness

4-Bromo-2-methylbenzo[d]oxazole is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions and can affect its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

4-bromo-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDOABUEJUJMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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